2-Chloro-6-(trifluoromethyl)pyridine-4-acetic acid
Overview
Description
2-Chloro-6-(trifluoromethyl)pyridine-4-acetic acid is a fluorinated organic compound with significant applications in various fields, including chemistry, biology, and industry. The presence of both chloro and trifluoromethyl groups in its structure imparts unique chemical properties, making it a valuable intermediate in the synthesis of various agrochemicals and pharmaceuticals .
Mechanism of Action
Target of Action
It’s known that many compounds with similar structures target the respiratory system .
Mode of Action
Compounds with similar structures often interact with their targets through processes like free radical bromination, nucleophilic substitution, and oxidation .
Biochemical Pathways
Similar compounds are known to participate in reactions such as the suzuki–miyaura (sm) coupling reaction , which involves the formation of carbon-carbon bonds.
Pharmacokinetics
It’s known that the compound is slightly soluble in water , which could impact its bioavailability.
Result of Action
Similar compounds are known to cause skin corrosion/irritation and serious eye damage/eye irritation .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2-Chloro-6-(trifluoromethyl)pyridine-4-acetic acid. For instance, the compound should be kept in a dry and well-ventilated place, away from strong oxidizing agents . The compound’s fluorine atoms can also impact its chemical reactivity, physico-chemical behavior, and biological activity .
Biochemical Analysis
Biochemical Properties
2-Chloro-6-(trifluoromethyl)pyridine-4-acetic acid plays a crucial role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound is known to inhibit certain enzymes, thereby affecting metabolic pathways and cellular processes. For instance, it has been observed to interact with cytochrome P450 enzymes, which are essential for the metabolism of many drugs and endogenous compounds . The nature of these interactions often involves the formation of covalent bonds or non-covalent interactions such as hydrogen bonding and hydrophobic interactions.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound can influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to modulate the activity of key signaling molecules such as kinases and phosphatases, leading to changes in cell proliferation, differentiation, and apoptosis . Additionally, this compound can affect the expression of genes involved in metabolic pathways, thereby influencing cellular energy production and biosynthesis.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms involves the inhibition of enzyme activity by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalysis . This compound can also activate certain enzymes by inducing conformational changes that enhance their catalytic efficiency. Furthermore, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional activity of target genes.
Temporal Effects in Laboratory Settings
The effects of this compound can vary over time in laboratory settings. This compound is relatively stable under standard laboratory conditions, but it can degrade over time, especially when exposed to light and heat . Long-term studies have shown that prolonged exposure to this compound can lead to cumulative effects on cellular function, including alterations in cell growth and viability . These temporal effects are important considerations for experimental design and data interpretation.
Dosage Effects in Animal Models
The effects of this compound in animal models are dose-dependent. At low doses, this compound can have beneficial effects, such as enhancing metabolic activity and improving cellular function . At high doses, it can exhibit toxic effects, including hepatotoxicity, nephrotoxicity, and neurotoxicity . These adverse effects are often associated with the accumulation of the compound in specific tissues and organs, leading to cellular damage and dysfunction.
Metabolic Pathways
This compound is involved in several metabolic pathways. It is primarily metabolized by cytochrome P450 enzymes, which catalyze its oxidation and subsequent conjugation with glucuronic acid or sulfate . These metabolic transformations enhance the solubility and excretion of the compound. Additionally, this compound can affect metabolic flux by modulating the activity of key enzymes involved in glycolysis, the tricarboxylic acid cycle, and lipid metabolism .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported across cell membranes by ATP-binding cassette (ABC) transporters and solute carrier (SLC) transporters . Once inside the cell, it can bind to intracellular proteins, such as albumin and cytosolic enzymes, which facilitate its distribution to various cellular compartments . The localization and accumulation of this compound in specific tissues can influence its biological activity and toxicity.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. This compound can be targeted to specific cellular compartments, such as the nucleus, mitochondria, and endoplasmic reticulum, through the action of targeting signals and post-translational modifications . For example, the presence of a nuclear localization signal (NLS) can direct this compound to the nucleus, where it can interact with transcription factors and other nuclear proteins . Similarly, mitochondrial targeting sequences (MTS) can facilitate its transport to the mitochondria, where it can influence mitochondrial function and energy production .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-6-(trifluoromethyl)pyridine-4-acetic acid typically involves the halogenation of pyridine derivatives. One common method includes the treatment of 2-chloro-6-(trifluoromethyl)pyridine with a suitable acetic acid derivative under controlled conditions . The reaction is often carried out in the presence of a base, such as sodium hydroxide, to facilitate the substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale halogenation processes, utilizing advanced catalytic systems to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-6-(trifluoromethyl)pyridine-4-acetic acid undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide or potassium carbonate in polar solvents are commonly used.
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions include various substituted pyridine derivatives, which can be further utilized in the synthesis of complex organic molecules .
Scientific Research Applications
2-Chloro-6-(trifluoromethyl)pyridine-4-acetic acid is extensively used in scientific research due to its versatile chemical properties. Some key applications include:
Chemistry: As an intermediate in the synthesis of fluorinated compounds and heterocyclic systems.
Biology: In the development of bioactive molecules and pharmaceuticals.
Medicine: As a precursor in the synthesis of drugs with potential therapeutic effects.
Industry: In the production of agrochemicals and specialty chemicals.
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-4-(trifluoromethyl)pyridine
- 2-Chloro-5-(trifluoromethyl)pyridine
- 2-Chloro-3-(trifluoromethyl)pyridine
Uniqueness
2-Chloro-6-(trifluoromethyl)pyridine-4-acetic acid is unique due to the specific positioning of the chloro and trifluoromethyl groups, which imparts distinct chemical reactivity and biological activity compared to its analogs. This unique structure allows for selective interactions with biological targets, making it a valuable compound in drug development and other applications .
Properties
IUPAC Name |
2-[2-chloro-6-(trifluoromethyl)pyridin-4-yl]acetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClF3NO2/c9-6-2-4(3-7(14)15)1-5(13-6)8(10,11)12/h1-2H,3H2,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GNGBTCBIYJLJDV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(N=C1C(F)(F)F)Cl)CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClF3NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501230122 | |
Record name | 2-Chloro-6-(trifluoromethyl)-4-pyridineacetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501230122 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.58 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1227571-06-3 | |
Record name | 2-Chloro-6-(trifluoromethyl)-4-pyridineacetic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1227571-06-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Chloro-6-(trifluoromethyl)-4-pyridineacetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501230122 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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